
GW4064
Overview
Description
GW4064 is a synthetic, nonsteroidal farnesoid X receptor (FXR) agonist first reported in 2000 . As a full agonist, it binds to FXR's ligand-binding domain (LBD) through carboxylate oxygens that form hydrogen bonds with Arg331 on helix H5, mimicking bile acid interactions . This compound has demonstrated potent therapeutic effects in preclinical models, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW4064 typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ligand-Receptor Binding Dynamics
GW4064 binds nuclear receptors through distinct mechanisms:
-
FXR Activation :
Exhibits an EC₅₀ of 15 nM for FXR in FRET-based ligand-binding assays, forming hydrogen bonds with residues in the ligand-binding domain (LBD) . -
ERR Isoform Interactions :
Docking studies with ERRγ reveal:
Functional Modulation of Signaling Pathways
This compound modulates downstream pathways through receptor-dependent and -independent mechanisms:
Comparative Ligand Efficacy
This compound outperforms other FXR ligands in binding assays:
Structural Insights
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ERRγ Docking : this compound occupies the ERRγ LBD spatially similar to OHT and bisphenol A, with polar interactions involving Glu441 and Cl31 .
-
FXR Coactivator Recruitment : Enhances SHP and FGF15 expression, indirectly repressing BA synthesis enzymes (CYP7A1/CYP8B1) via FXR-SHP-FGF15 axis .
Thermodynamic and Kinetic Data
Scientific Research Applications
Liver Disease
GW4064 has shown promise in treating liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and cholangiocarcinoma:
- NAFLD : Research indicates that this compound improves liver pathology by correcting bile acid dysmetabolism, thus alleviating hepatotoxicity .
- Cholangiocarcinoma : In a rat model, this compound treatment significantly increased FXR expression in tumor tissues, suggesting its potential as a therapeutic agent for hilar cholangiocarcinoma .
Intestinal Health
This compound has been investigated for its protective effects on intestinal barriers:
- A study demonstrated that this compound mitigates lipopolysaccharide (LPS)-induced disruptions to the intestinal barrier in mice, enhancing tight junction integrity and reducing inflammation .
Metabolic Disorders
The compound has been linked to improvements in metabolic parameters:
- Obesity and Diabetes : this compound treatment was associated with increased adiponectin and leptin levels in adipocytes, indicating its role in regulating body weight and insulin sensitivity .
Study on Cholangiocarcinoma
A study published in Nature observed the effects of this compound on a rat model of hilar cholangiocarcinoma. The findings revealed significant differences in mRNA expression ratios related to FXR activation post-treatment:
Group | FXR/GAPDH Ratio | BSEP/GAPDH Ratio | NTCP/GAPDH Ratio |
---|---|---|---|
Control | 0.98 | 1.02 | 0.95 |
This compound | 1.45 | 1.50 | 1.40 |
These results suggest that this compound enhances FXR signaling pathways involved in cholangiocarcinoma progression .
Study on Intestinal Barrier Protection
Research highlighted the effectiveness of this compound in protecting against LPS-induced intestinal damage:
Parameter | Control Group | This compound Treated Group |
---|---|---|
Tight Junction Integrity Score | 50% | 80% |
Inflammatory Cytokine Levels | High | Significantly Reduced |
This study underscores this compound's potential as a therapeutic agent for maintaining intestinal health under inflammatory conditions .
Summary of Findings
This compound demonstrates significant therapeutic potential across various domains:
- Liver Diseases : Effective in ameliorating conditions like NAFLD and cholangiocarcinoma.
- Intestinal Health : Protects against inflammatory damage.
- Metabolic Disorders : Enhances metabolic profiles through modulation of adipokines.
Mechanism of Action
The mechanism of action of GW4064 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Modifications of GW4064 Derivatives
Key Findings :
- Px-104 and Px-102 retain this compound’s FXR affinity (EC₅₀ ≈ 20–50 nM) but address photodegradation and cytotoxicity .
- ZLY28 matches the activity of obeticholic acid (OCA, a steroidal FXR agonist) but with better pharmacokinetic stability .
Comparison of Potency and Selectivity
Table 2: EC₅₀ Values of FXR Agonists
Key Findings :
- MFA-1 and fexaramine match this compound’s FXR potency but lack structural instability issues .
- 20p and 20q are novel dual FXR/TGR5 agonists with EC₅₀ values superior to OCA and INT-767 .
Therapeutic Efficacy in Disease Models
Table 3: Efficacy Across Disease Models
Key Findings :
- This compound’s suppression of CD36 and proinflammatory cytokines (e.g., IL-1β, IL-6) underlies its metabolic and anti-inflammatory benefits .
- Px-104 shows promise in cholestatic liver diseases by normalizing bile acid metabolism .
Clinical Potential and Challenges
While this compound remains a research tool, its derivatives are advancing toward clinical trials:
- Px-104 (GS-9674): In Phase II trials for nonalcoholic steatohepatitis (NASH) with improved tolerability .
- Dual agonists (e.g., 20p): Potential for metabolic and gastrointestinal disorders due to TGR5 co-activation .
Biological Activity
GW4064 is a synthetic agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and glucose metabolism. Its biological activity has been extensively studied in various cellular and animal models, revealing its potential therapeutic applications in metabolic disorders, liver diseases, and cancer.
This compound primarily activates FXR, leading to the regulation of target genes involved in bile acid synthesis and transport. This activation has downstream effects on metabolic pathways, including the modulation of peroxisome proliferator-activated receptor gamma (PPARγ) coactivator-1 alpha (PGC-1α), which is crucial for mitochondrial biogenesis and energy metabolism.
Key Findings on Biological Activity
- PGC-1α Activation : this compound significantly induces PGC-1α expression in various cell lines, including HepG2 and C2C12 myocytes. This induction enhances mitochondrial mass and activity, indicating a role in energy metabolism .
- Histamine Receptor Modulation : this compound interacts with multiple G protein-coupled receptors (GPCRs), activating H1 and H4 receptors while inhibiting H2 receptor signaling. This suggests a broader pharmacological profile beyond FXR activation .
- Anti-Cancer Properties : In studies involving MCF-7 breast cancer cells, this compound was shown to induce apoptosis in an FXR-independent manner, highlighting its potential as an anti-cancer agent .
Case Study: Effects on Cholangiocarcinoma
A study investigated the effects of this compound in a rat model of hilar cholangiocarcinoma. Rats treated with this compound at a dose of 50 mg/kg/day showed significant changes in tumor progression compared to control groups. Pathological examinations confirmed tumor formation, and molecular analyses indicated alterations in FXR and NF-κB expression .
Table: Summary of Biological Activities of this compound
Biological Activity | Effect | Cell Type/Model |
---|---|---|
PGC-1α Induction | Enhanced mitochondrial activity | HepG2, C2C12 |
Histamine Receptor Modulation | Activation of H1/H4; inhibition of H2 | MCF-7 cells |
Anti-Cancer Activity | Induction of apoptosis | MCF-7, HEK-293T |
Regulation of Bile Acid Homeostasis | Modulation of bile acid transporters | Animal models (e.g., LPS-treated mice) |
Inhibition of Wound Closure | Impaired healing | In vitro assays |
Recent Research Developments
Recent studies have further elucidated the protective effects of this compound against lipopolysaccharide (LPS)-induced intestinal barrier disruption. The compound was shown to improve tight junction integrity and mitigate inflammation, suggesting its potential for treating inflammatory bowel diseases .
Impact on Gut Microbiota
This compound also influences gut microbiota diversity and short-chain fatty acid levels in LPS-treated mice, indicating its role in maintaining gut health and metabolic balance .
Q & A
Basic Research Questions
Q. What is the primary molecular mechanism of GW4064, and how is it validated experimentally?
this compound is a synthetic agonist of the farnesoid X receptor (FXR), a nuclear receptor regulating bile acid homeostasis, metabolic pathways, and inflammation. It binds to FXR’s ligand-binding domain, promoting dimerization with retinoid X receptor (RXR) and subsequent transcription of target genes (e.g., SHP, BSEP) . Validation methods include:
- In vitro : Luciferase reporter assays in FXR-transfected HEK293 cells to measure transcriptional activity .
- In vivo : Oral gavage (50 mg/kg in mice) followed by qRT-PCR analysis of FXR targets in liver tissue .
Q. What are standard experimental protocols for this compound administration in cell culture and animal models?
- Cell culture : Use 1–5 μM this compound dissolved in DMSO (≤0.1% final concentration) for 24–48 hours. Common cell lines: HepG2 (hepatocytes), HT-29 (colorectal cancer) .
- Animal models : Administer via oral gavage (50 mg/kg body weight daily for 3–7 days in mice). Endpoints include fecal microbiota analysis (16S rRNA sequencing) and hepatic gene expression profiling .
Q. How do researchers confirm FXR-specific effects of this compound in experimental systems?
- Controls : Compare this compound with natural FXR ligands (e.g., CDCA) and non-FXR agonists (e.g., Fexaramine) .
- Genetic models : Use FXR-knockout (FXRKO) mice or siRNA-mediated FXR knockdown in cell lines to isolate FXR-dependent effects .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s dual activation of FXR and estrogen-related receptors (ERR)?
this compound activates ERRα/β via direct binding (Kd = 8–13 μM) and stabilizes ERRα-coactivator interactions, independent of FXR . To distinguish pathways:
- Use ERR-specific inhibitors (e.g., XCT790) in FXRKO models .
- Perform isothermal titration calorimetry (ITC) to quantify this compound-ERR binding .
Q. What methodological strategies address this compound’s off-target effects on G protein-coupled receptors (GPCRs)?
this compound interacts with histamine receptors (H1/H4 activation, H2 inhibition) and modulates Ca²⁺/cAMP signaling . Mitigation approaches:
- Use FXR-null cell lines (e.g., HEK293T) to identify GPCR-mediated effects .
- Combine this compound with histamine receptor antagonists (e.g., cimetidine) in functional assays .
Q. How does this compound synergize with anti-PD-L1 immunotherapy in colorectal cancer?
this compound upregulates PD-L1 expression via MAPK/ERK pathway activation. Methodological validation includes:
- Proteomics : Identify this compound-induced MAPK pathway proteins (e.g., phosphorylated ERK1/2) .
- In vivo : Combine this compound (50 mg/kg) with anti-PD-L1 antibodies in CT26 xenograft models; assess CD8⁺ T-cell infiltration via flow cytometry .
Q. How to interpret species-specific differences in this compound-induced transcriptome profiles?
Human primary hepatocytes (PHHs) show distinct FXR-binding sites and gene regulation compared to mouse models. Use:
- ChIP-seq/RNA-seq : Compare this compound-treated PHHs vs. mouse hepatocytes to identify conserved vs. species-specific targets .
- Dose adjustments : Optimize this compound concentrations (1–5 μM in humans vs. 50 mg/kg in mice) to account for metabolic differences .
Q. What mechanisms underlie this compound’s effects on non-hepatic tissues (e.g., endometriosis)?
this compound suppresses aromatase and ERβ in endometriotic stromal cells via FXR-CREB competition on promoter regions. Key methods:
- Chromatin immunoprecipitation (ChIP) : Validate FXR binding to aromatase promoters .
- Xenograft models : Treat nude mice with this compound (10 mg/kg, IP) and quantify ERβ expression via Western blot .
Q. Data Analysis & Interpretation
Q. How to analyze this compound’s dose-dependent effects on cell proliferation?
- MTT assays : Treat cells (e.g., HCT116) with 1–5 μM this compound for 12–48 hours; quantify viability at 490 nm absorbance .
- Statistical tests : Use one-way ANOVA with LSD post hoc analysis for dose-response comparisons .
Q. What bioinformatics tools are recommended for this compound-related transcriptome studies?
Properties
IUPAC Name |
3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTNEISLBIENSA-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017083 | |
Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278779-30-9, 1089660-72-9 | |
Record name | GW 4064 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW4064 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GW-4064 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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